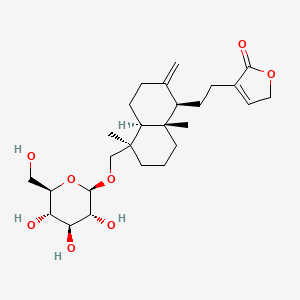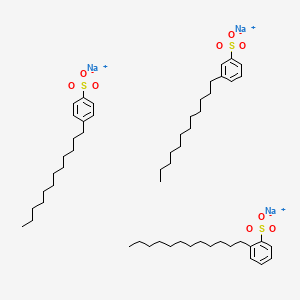
3-(2-Ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one
Overview
Description
PRLX-93936 is a novel small molecule that has shown broad antitumor activity in various in vitro and in vivo studies. It was identified as a potential anti-cancer therapeutic through a synthetic lethal screen against isogenic cell lines engineered to differentially express several oncogenes, including activated RasV12 . PRLX-93936 has demonstrated potent and selective activity against a wide array of solid tumors, including those with mutations that activate the Ras pathway .
Preparation Methods
The compound was chosen as a clinical lead after extensive medicinal chemistry efforts and pharmacological profiling of over 400 novel small molecules . Industrial production methods are still under development, but the compound has shown promising efficacy in preclinical laboratory studies and mouse models .
Chemical Reactions Analysis
PRLX-93936 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: PRLX-93936 can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PRLX-93936 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the Ras pathway and its role in cancer development.
Mechanism of Action
PRLX-93936 exerts its effects by binding to the mitochondrial protein VDAC (Voltage Dependent Anion Channel), which may be a molecular target . The compound alters mitochondrial membrane polarization, leading to apoptosis in sensitive tumor cells . Additionally, PRLX-93936 selectively inhibits several Ras pathway proteins, including key enzymes that regulate the phosphorylation and activity of proteins involved in the Ras/JNK pathway .
Comparison with Similar Compounds
PRLX-93936 is unique in its mechanism of action and activity profile. Unlike other compounds tested by the National Cancer Institute, PRLX-93936 does not resemble any pattern demonstrated by approximately 43,000 other compounds . Similar compounds include:
Erastin: A molecule identified in a screen against isogenic cell lines differentially expressing genes that activate the Ras pathway.
Other Ras Pathway Inhibitors: Compounds that target the Ras pathway, but PRLX-93936 has shown distinct selectivity and potency.
PRLX-93936 stands out due to its unique mechanism of action, broad antitumor activity, and potential as a lead compound for further drug development.
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOSMGNXYUDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903499-49-0 | |
| Record name | PRLX-93936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)












